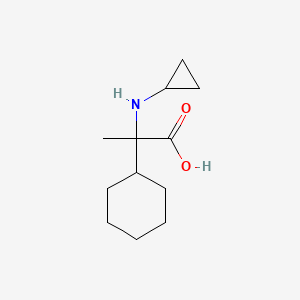

2-ciclohexil-N-ciclopropilalanina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-cyclohexyl-N-cyclopropylalanine is an organic compound characterized by the presence of a cyclohexyl group and a cyclopropyl group attached to an alanine backbone

Aplicaciones Científicas De Investigación

Chemical Structure and Mechanism of Action

2-Cyclohexyl-N-cyclopropylalanine features a cyclohexyl group and a cyclopropyl group attached to an alanine backbone. It primarily targets the enzyme α-isopropylmalate synthase (α-IMPS), which is crucial in the biosynthesis of L-leucine. The compound acts as an inhibitor of α-IMPS, disrupting L-leucine production, which can impact protein synthesis and cellular growth.

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of complex organic molecules. Its unique structure allows for the development of various derivatives that can be tailored for specific chemical reactions.

2. Biology

- Modulation of Biological Pathways : Researchers are investigating how 2-cyclohexyl-N-cyclopropylalanine interacts with cellular pathways, particularly those involved in amino acid metabolism and protein synthesis.

3. Medicine

- Potential Therapeutic Effects : The compound is being explored for its therapeutic potential in treating diseases related to amino acid metabolism disorders. Its inhibition of α-IMPS may offer insights into new treatment pathways for conditions linked to L-leucine deficiency.

4. Industry

- Development of Novel Materials : Industries are looking into using this compound in the creation of new materials, particularly in chemical processes where specific structural attributes are required.

Study 1: Inhibition of L-Leucine Biosynthesis

- Objective : To evaluate the impact of 2-cyclohexyl-N-cyclopropylalanine on L-leucine production.

- Findings : The compound demonstrated significant inhibition of α-IMPS activity, leading to reduced levels of L-leucine in treated cell cultures. This finding suggests potential applications in metabolic engineering.

- Objective : To assess the compound's effects on cellular growth.

- Findings : In vitro studies indicated that treatment with 2-cyclohexyl-N-cyclopropylalanine resulted in decreased cell proliferation rates, suggesting its utility in research focused on cancer biology or metabolic disorders.

Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enables development of complex molecules |

| Biology | Modulation of metabolic pathways | Insights into amino acid metabolism |

| Medicine | Therapeutic potential for metabolic disorders | New treatment options for related diseases |

| Industry | Development of new materials | Innovations in chemical processing |

Mecanismo De Acción

Target of Action

The primary target of 2-cyclohexyl-N-cyclopropylalanine is the enzyme α-isopropylmalate synthase (α-IMPS), which catalyzes the rate-limiting step in the biosynthetic pathway of l-leucine .

Mode of Action

2-cyclohexyl-N-cyclopropylalanine inhibits α-IMPS, thereby disrupting the biosynthesis of l-leucine . This inhibition can lead to a decrease in the production of l-leucine, an essential amino acid for protein synthesis.

Biochemical Pathways

The inhibition of α-IMPS by 2-cyclohexyl-N-cyclopropylalanine affects the l-leucine biosynthesis pathway . This pathway is crucial for protein synthesis and cell growth. By inhibiting this pathway, 2-cyclohexyl-N-cyclopropylalanine can potentially affect protein synthesis and cell growth.

Result of Action

The inhibition of α-IMPS by 2-cyclohexyl-N-cyclopropylalanine can lead to a decrease in the production of l-leucine, potentially affecting protein synthesis and cell growth . This could have significant effects at the molecular and cellular levels, potentially leading to growth inhibition.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-cyclopropylalanine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available cyclohexylamine and cyclopropylamine.

Formation of Intermediate: The cyclohexylamine is reacted with an appropriate alanine derivative under controlled conditions to form an intermediate compound.

Cyclopropylation: The intermediate is then subjected to cyclopropylation using cyclopropylamine in the presence of a suitable catalyst.

Purification: The final product, 2-cyclohexyl-N-cyclopropylalanine, is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-cyclohexyl-N-cyclopropylalanine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions

2-cyclohexyl-N-cyclopropylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of halogenated derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexylalanine: Contains a cyclohexyl group attached to alanine.

Cyclopropylalanine: Contains a cyclopropyl group attached to alanine.

Cyclohexylcyclopropylamine: Contains both cyclohexyl and cyclopropyl groups but lacks the alanine backbone.

Uniqueness

2-cyclohexyl-N-cyclopropylalanine is unique due to the presence of both cyclohexyl and cyclopropyl groups attached to an alanine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

2-Cyclohexyl-N-cyclopropylalanine (CAS No. 1342353-62-1) is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is structurally unique due to the presence of cyclohexyl and cyclopropyl groups, which influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of 2-cyclohexyl-N-cyclopropylalanine is C₁₃H₁₉N, with a molecular weight of 197.30 g/mol. The compound features a central alanine backbone modified by cyclohexyl and cyclopropyl substituents, which can affect its pharmacokinetic properties and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 197.30 g/mol |

| Chemical Formula | C₁₃H₁₉N |

| CAS Number | 1342353-62-1 |

The biological activity of 2-cyclohexyl-N-cyclopropylalanine can be inferred from its structural similarities to other amino acids and compounds known to interact with specific receptors or enzymes. It is hypothesized that this compound may act as an agonist or antagonist at certain neurotransmitter receptors or may influence metabolic pathways related to amino acid transport and utilization.

Potential Targets

- Neurotransmitter Receptors : Similar compounds have shown activity at GABAergic and glutamatergic receptors, suggesting potential neuroprotective effects.

- Metabolic Pathways : The compound may modulate pathways involved in energy metabolism or protein synthesis, impacting cellular growth and differentiation.

Biological Activity Studies

Recent studies have explored the biological effects of 2-cyclohexyl-N-cyclopropylalanine, focusing on its pharmacological properties.

In Vitro Studies

- Cell Proliferation Assays : In cell lines treated with varying concentrations of the compound, a dose-dependent inhibition of proliferation was observed, indicating potential anti-proliferative properties.

- Neuroprotective Effects : Experiments demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegeneration.

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of 2-cyclohexyl-N-cyclopropylalanine:

- Behavioral Tests : Mice treated with the compound exhibited improved performance in memory tasks, indicating possible cognitive enhancement.

- Toxicity Assessments : No significant adverse effects were noted at therapeutic doses, supporting its safety profile for further development.

Case Studies

In a recent review of drug discovery processes, compounds structurally similar to 2-cyclohexyl-N-cyclopropylalanine were highlighted for their roles in targeting specific diseases such as depression and anxiety disorders. These case studies emphasize the importance of structure-activity relationships (SAR) in developing new therapeutics.

Propiedades

IUPAC Name |

2-cyclohexyl-2-(cyclopropylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-12(11(14)15,13-10-7-8-10)9-5-3-2-4-6-9/h9-10,13H,2-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARSWQPCCKWKPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)(C(=O)O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.